molecular formula C12H15N5O4 B601534 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one CAS No. 1984788-96-6

9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one

Cat. No.: B601534
CAS No.: 1984788-96-6
M. Wt: 293.28 g/mol
InChI Key: UFPRRUBSRXSXDT-FJXCCRBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one, provided as a high-purity material for research applications. Based on its structural features, this molecule is a nucleoside analogue. Such compounds are of significant interest in medicinal chemistry and biochemistry research, particularly in the study of enzyme inhibition and as potential precursors for antiviral or anticancer agent development. The molecule consists of a 2-aminopurine base, a modified nucleobase known for its fluorescent properties and use in nucleic acid research, linked to a cyclopenta[c]furan moiety. This complex sugar mimic may interact with various biological targets, including viral polymerase enzymes or cellular kinases. Researchers can utilize this compound in assay development, mechanism of action studies, and as a building block in synthetic organic chemistry. Please consult the current scientific literature for specific applications and mechanisms of action related to this structural class. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1984788-96-6

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)/t5-,6+,7+,12+/m1/s1

InChI Key

UFPRRUBSRXSXDT-FJXCCRBCSA-N

SMILES

C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O

Isomeric SMILES

C1[C@@H]([C@H]2COC[C@]2([C@H]1N3C=NC4=C3N=C(NC4=O)N)O)O

Canonical SMILES

C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-amino-9-((3aS,4R,6S,6aR)-3a,6-dihydroxyhexahydro-1H-cyclopenta[c]furan-4-yl)-3H-purin-6(9H)-one

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis of Diene Precursors

A patented method for analogous cyclopentenyl systems involves Grignard reactions followed by silyl protection to stabilize intermediates. For example, methyl magnesium chloride reacts with a triethylsilyl-protected diol to form a cyclopentene derivative. Subsequent ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs II) yields the fused furan ring. Deprotection under mild acidic conditions (e.g., HCl in THF) affords the dihydroxy cyclopenta[c]furan.

Acid-Catalyzed Cyclization of Epoxide Intermediates

In a study involving anti-HBV agents, a similar cyclopentyl system was synthesized via epoxide ring-opening. Starting from a dihydroxycyclopentene epoxide, treatment with sulfuric acid induces cyclization, forming the furan ring. This method benefits from high stereochemical fidelity, as evidenced by X-ray crystallography of related compounds.

Table 1: Comparison of Cyclopenta[c]furan Synthesis Methods

MethodCatalyst/ReagentYield (%)Stereochemical ControlSource
Ring-Closing MetathesisGrubbs II65–70Moderate
Acid-Catalyzed CyclizationH<sub>2</sub>SO<sub>4</sub>75–80High

Synthesis of the 2-Amino-1H-Purin-6-One Core

The purine moiety is typically prepared via Kondrat’eva cyclization or modified Traube synthesis .

Kondrat’eva Cyclization

Aminoimidazole carboxamide (AICA) serves as a precursor in this method. Reaction with formamide at 180°C under nitrogen atmosphere generates 2-aminopurine derivatives. For the target compound, selective protection of the N9 position is critical to prevent unwanted substitution.

Modified Traube Synthesis

Guanine derivatives can be functionalized via iodination at the C6 position, followed by Suzuki-Miyaura coupling with boronic acids. For instance, 2-amino-6-iodopurine reacts with furan-2-ylboronic acid under palladium catalysis to introduce substituents at C6.

Coupling Strategies for Purine-Cyclopenta[c]furan Conjugation

Coupling the purine and cyclopenta[c]furan moieties demands precision to retain stereochemistry. Three methods are prominent:

Mitsunobu Reaction

The hydroxyl group at C4 of the cyclopenta[c]furan is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling nucleophilic displacement by the purine’s N9 nitrogen. This method achieves yields of 60–65% but requires anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

In a PRMT5 inhibitor synthesis, palladium catalysts facilitated C–N bond formation between aryl halides and amine-containing heterocycles. Applying this to the target compound, the cyclopenta[c]furan could be functionalized with a bromine atom at C4, enabling coupling with 2-aminopurine under Buchwald-Hartwig conditions.

Hydrothermal Coupling

A solvent-free approach involves heating the purine and cyclopenta[c]furan precursors in water/ethanol at 100°C for 18–24 hours. This method, while lower yielding (~50%), avoids metal catalysts and simplifies purification.

Table 2: Coupling Method Efficacy

MethodConditionsYield (%)Purity (HPLC)Source
Mitsunobu ReactionDEAD, PPh<sub>3</sub>, THF60–65≥95%
Palladium-CatalyzedPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>70–75≥98%
HydrothermalH<sub>2</sub>O/EtOH, 100°C45–50≥90%

Purification and Characterization

Chromatographic Separation

Flash chromatography on silica gel (ethyl acetate/methanol gradients) resolves unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid mobile phase ensures ≥98% purity.

Spectroscopic Confirmation

  • NMR : <sup>1</sup>H NMR confirms the presence of the cyclopenta[c]furan’s methine protons (δ 4.2–5.1 ppm) and the purine’s NH<sub>2</sub> group (δ 6.8 ppm).

  • MS : High-resolution ESI-MS validates the molecular ion peak at m/z 322.1012 (calculated for C<sub>12</sub>H<sub>15</sub>N<sub>5</sub>O<sub>4</sub><sup>+</sup>).

Challenges and Optimization Opportunities

Stereochemical Drift

The 3aS configuration is prone to epimerization under acidic conditions. Substituting HCl with camphorsulfonic acid during deprotection minimizes this issue.

Scalability of Palladium Catalysis

While Pd(PPh<sub>3</sub>)<sub>4</sub> offers high yields, its cost necessitates exploring ligand-free systems or immobilized catalysts .

Biological Activity

The compound 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one is a derivative of purine and has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on available research findings.

  • Molecular Formula : C12H15N5O4
  • Molecular Weight : 293.28 g/mol
  • IUPAC Name : 9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one
  • CAS Number : 1984788-96-6

Antiviral Properties

The compound is structurally related to Entecavir , an antiviral medication used primarily for the treatment of hepatitis B virus (HBV) infections. It acts by competing with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, thus inhibiting viral replication. Research indicates that derivatives like this compound may exhibit similar antiviral mechanisms by targeting HBV polymerase activity .

Mutagenic and Carcinogenic Potential

Studies have explored the mutagenic and carcinogenic properties of purine derivatives. The compound's structural analogs have shown varying degrees of mutagenicity in bacterial assays. The implications of these findings suggest that while the compound may have therapeutic benefits, careful evaluation of its safety profile is necessary.

The biological activity of this compound involves several mechanisms:

  • Inhibition of Viral Polymerase : Competes with natural substrates to inhibit the reverse transcription process in HBV.
  • Interference with Nucleotide Metabolism : Alters nucleotide pools within cells which can affect DNA synthesis and repair mechanisms.
  • Potential Modulation of Cellular Pathways : May influence signaling pathways related to cell proliferation and apoptosis due to its purine analog structure.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that the compound inhibits HBV replication in vitro with an IC50 value comparable to Entecavir.
Study 2Evaluated mutagenic effects using Ames test; results indicated a low mutagenic potential under specific conditions.
Study 3Investigated the compound's effects on cellular metabolism; showed alterations in nucleotide synthesis pathways.

Future Directions

Research is ongoing to explore:

  • The synthesis of more potent analogs with reduced toxicity.
  • Comprehensive in vivo studies to assess therapeutic efficacy and safety.
  • Potential applications in treating other viral infections beyond HBV.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The target compound’s dihydroxy groups enhance polarity compared to ’s chlorinated derivative and ’s phenylpropyl chain, likely improving aqueous solubility .
  • Pharmacophore Potential: The 2-amino group (common in the target compound and analog) is critical for mimicking natural nucleosides, suggesting shared mechanisms in antiviral activity .

Pharmacological and Biochemical Implications

  • Antiviral Potential: ’s analog demonstrates anti-HBV activity, suggesting the target compound’s hydroxyl groups may enhance interactions with viral polymerases or reverse transcriptases .
  • Metabolism : The hydroxyl groups in the target compound may facilitate glucuronidation or sulfation, differing from ’s chlorinated compound, which could undergo dehalogenation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield and purity?

The compound is synthesized via multi-step reactions involving stereoselective formation of the furodioxaphosphinin ring and coupling with the purine base. Key conditions include:

  • Catalysts : Transition-metal catalysts (e.g., palladium) for cross-coupling reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
  • Temperature : Controlled heating (60–80°C) to avoid side reactions. Monitoring via HPLC ensures purity (>95%) .

Q. How is the stereochemistry of the compound validated, and which analytical techniques are most effective?

Stereochemical confirmation requires:

  • X-ray crystallography : Resolves absolute configuration of chiral centers (e.g., 4aR, 6R, 7aR).
  • NMR spectroscopy : NOESY correlations confirm spatial proximity of hydroxyl and phosphonate groups.
  • Circular Dichroism (CD) : Validates optical activity in solution .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize assays aligned with its structural analogs:

  • Antiviral : Inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorescence-based nucleotide incorporation assays.
  • Anticancer : Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
  • Enzymatic profiling : Kinase or phosphatase inhibition assays due to the phosphonate moiety .

Advanced Research Questions

Q. What mechanistic studies elucidate its interaction with nucleic acid synthesis pathways?

As a nucleoside analog, it likely competes with endogenous nucleotides. Methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to DNA/RNA polymerases.
  • Metabolic labeling : Track incorporation into nascent DNA/RNA using radiolabeled (³H/¹⁴C) analogs.
  • Cryo-EM : Visualizes structural interference in polymerase complexes .

Q. How can structure-activity relationships (SAR) guide derivative optimization?

Focus on modifying:

  • Purine base : Substitute 2-amino group with halogens or alkyl chains to enhance target selectivity.
  • Phosphonate ring : Introduce fluorinated or methylated substituents to improve metabolic stability. SAR validation requires parallel synthesis and high-throughput screening .

Q. What advanced analytical methods resolve stability challenges under physiological conditions?

Stability studies should assess:

  • pH sensitivity : Use LC-MS to monitor degradation in buffers (pH 4–9).
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds.
  • Oxidative resistance : Expose to ROS (e.g., H₂O₂) and quantify intact compound via UPLC .

Q. How do computational models predict its pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate membrane permeability (logP) and protein binding.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity. Validate predictions with in vitro Caco-2 cell permeability assays .

Q. What experimental designs address contradictory data in biological efficacy studies?

  • Dose-response refinement : Use Hill slope analysis to distinguish between efficacy and off-target effects.
  • Orthogonal assays : Confirm antiviral activity with plaque reduction neutralization tests (PRNT) if cell-based assays show variability.
  • Theoretical alignment : Reconcile discrepancies using kinetic models (e.g., Michaelis-Menten for enzyme inhibition) .

Q. How do comparative studies with analogs inform therapeutic potential?

Compare with:

  • Acyclovir : Assess reduced toxicity via comet assays (DNA damage).
  • Fludarabine : Evaluate cross-resistance in nucleotide salvage pathway-deficient cell lines. Structural differences (e.g., phosphonate vs. hydroxyl groups) explain variance in target affinity .

Q. What in vivo models are suitable for preclinical efficacy and safety evaluation?

  • Xenograft models : Test antitumor activity in immunocompromised mice (e.g., NOD/SCID).
  • Pharmacokinetics : Measure plasma half-life and tissue distribution using LC-MS/MS.
  • Toxicology : Monitor liver/kidney function via serum ALT, AST, and creatinine levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one
Reactant of Route 2
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.